molecular formula C17H16F2N2O2 B13406289 Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate

Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate

Cat. No.: B13406289
M. Wt: 318.32 g/mol
InChI Key: KENDJBLHCCYMRY-UHFFFAOYSA-N
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Description

Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a complex organic compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Properties

Molecular Formula

C17H16F2N2O2

Molecular Weight

318.32 g/mol

IUPAC Name

ethyl 3-(2,4-difluorophenyl)-3,4-diazatricyclo[5.2.1.02,6]deca-2(6),4-diene-5-carboxylate

InChI

InChI=1S/C17H16F2N2O2/c1-2-23-17(22)15-14-9-3-4-10(7-9)16(14)21(20-15)13-6-5-11(18)8-12(13)19/h5-6,8-10H,2-4,7H2,1H3

InChI Key

KENDJBLHCCYMRY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NN(C2=C1C3CCC2C3)C4=C(C=C(C=C4)F)F

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves several steps. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using specific catalysts, solvents, and temperature control.

Chemical Reactions Analysis

Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to specific receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways or interact with receptors that regulate cell proliferation and apoptosis .

Comparison with Similar Compounds

Ethyl 1-(2,4-Difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate can be compared with other indazole derivatives, such as:

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Biological Activity

Ethyl 1-(2,4-difluorophenyl)-4,5,6,7-tetrahydro-4,7-methano-1H-indazole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C23H28F2N4O2
  • Molecular Weight : 430.49 g/mol
  • CAS Number : 132961-05-8

The compound exhibits various biological activities primarily attributed to its structural features. The presence of the difluorophenyl group enhances its interaction with biological targets, potentially influencing receptor binding and enzyme inhibition.

Biological Activities

  • Anticancer Activity :
    • In vitro studies have demonstrated that derivatives of indazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values in the micromolar range against human breast cancer cell lines (e.g., MCF-7) and colon carcinoma (HCT-116) .
  • Antimicrobial Activity :
    • Research indicates that related compounds possess antibacterial properties. For example, a study found that certain indazole derivatives effectively inhibited bacterial growth more than standard antibiotics .
  • Neuropharmacological Effects :
    • Some indazole derivatives have been studied for their potential neuroprotective effects. They may influence neurotransmitter systems and exhibit activity against neurodegenerative diseases .

Data Table: Summary of Biological Activities

Activity TypeCell Line/TargetIC50 Value (μM)Reference
AnticancerMCF-7 (Breast Cancer)27.3
AnticancerHCT-116 (Colon Cancer)6.2
AntibacterialVarious BacteriaVaries
NeuroprotectiveNeurotransmitter SystemsN/A

Case Studies

Case Study 1: Anticancer Screening
A study evaluated a series of indazole derivatives for anticancer activity against several cell lines. This compound was included in the screening and demonstrated potent cytotoxicity against MCF-7 cells with an IC50 value of approximately 27.3 μM. This suggests that modifications to the indazole structure can enhance anticancer efficacy.

Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antibacterial properties of related indazole compounds. The study revealed that certain derivatives exhibited superior activity against Gram-positive and Gram-negative bacteria compared to traditional antibiotics like chloramphenicol. This highlights the potential for developing new antimicrobial agents based on this chemical scaffold.

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